![molecular formula C12H12ClN3O2S B2690247 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 2034434-06-3](/img/structure/B2690247.png)
2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Due to its inhibitory activity, it has been investigated as a potential anticancer agent.
Aplicaciones Científicas De Investigación
Anticancer Research
Field:
Oncology, specifically cancer drug development.
2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide
has demonstrated promising antiproliferative activity against hematological and solid tumor cell lines . Researchers have identified it as a potent Src/Abl kinase inhibitor, making it a potential candidate for cancer therapy.
Methods of Application:
Laboratory studies involve testing the compound’s efficacy against cancer cell lines. Researchers culture cancer cells and treat them with varying concentrations of the compound. They assess cell viability, proliferation, and apoptosis using techniques such as MTT assays, flow cytometry, and Western blotting. Additionally, in vivo studies using xenograft models evaluate tumor growth inhibition.
Results:
The compound exhibits excellent antiproliferative activity, inhibiting cancer cell growth. Quantitative data includes IC50 values (concentration required for 50% inhibition) and tumor volume reduction percentages. Statistical analyses compare treated groups to controls, assessing significance.
Kinase Inhibition Research
Field:
Biochemistry and drug discovery.
2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide
serves as a kinase inhibitor template. Researchers have explored its structure-activity relationship (SAR) to discover potent pan-Src kinase inhibitors . Notably, it shares structural similarities with dasatinib (BMS-354825), a clinically approved kinase inhibitor.
Methods of Application:
Researchers synthesize analogs of the compound, modifying its chemical structure. They evaluate binding affinity to kinases using biochemical assays (e.g., kinase activity assays, surface plasmon resonance). Cellular assays assess inhibition of kinase signaling pathways. X-ray crystallography provides insights into binding modes.
Results:
The compound demonstrates robust kinase inhibition, particularly against Src family kinases. Quantitative data includes binding constants (Kd), IC50 values, and selectivity profiles. Structural analyses reveal key interactions with kinase active sites.
Anti-Inflammatory Drug Development
Field:
Pharmacology and immunology.
Summary:
Researchers investigate 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide as a potential anti-inflammatory agent. Inflammation plays a role in various diseases (e.g., rheumatoid arthritis, inflammatory bowel disease).
Methods of Application:
In vitro studies assess the compound’s effect on pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR. Animal models (e.g., mice, rats) induce inflammation (e.g., carrageenan-induced paw edema) and evaluate compound efficacy.
Results:
The compound reduces cytokine production and inflammation in vitro and in vivo. Quantitative data includes cytokine levels and paw edema measurements. Statistical analyses compare treated and control groups.
These applications highlight the versatility and potential impact of 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide in scientific research. Researchers continue to explore its properties and applications across diverse fields . Source Source Source Source
Propiedades
IUPAC Name |
2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-9-6-10(15-8-14-9)7-16-19(17,18)12-5-3-2-4-11(12)13/h2-6,8,16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAMWNQCBHHCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.